molecular formula C11H10ClFO3 B2421508 Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate CAS No. 171102-21-9

Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate

Cat. No.: B2421508
CAS No.: 171102-21-9
M. Wt: 244.65
InChI Key: QRRFIUQAXZIQMH-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-chloro-2-fluorophenyl group attached to a 3-oxopropanoate moiety

Properties

IUPAC Name

ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRFIUQAXZIQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(4-chloro-2-fluorophenyl)-3-oxopropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(4-chloro-2-fluorophenyl)-3-oxopropanoic acid, while reduction could produce the corresponding alcohol.

Scientific Research Applications

Antimicrobial Activity

Recent studies indicate that Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate exhibits promising antimicrobial properties. Research has shown that similar compounds can inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, metal complexes derived from related Schiff bases demonstrated higher antibacterial activity than their free ligands against pathogens such as Escherichia coli and Staphylococcus aureus.

Enzyme Inhibition

The compound has been investigated for its potential role in enzyme inhibition. Preliminary studies suggest that it may interact with specific biological targets, enhancing its utility in drug discovery. The presence of halogen substituents (chlorine and fluorine) could improve binding affinity with target proteins, which is crucial for developing effective pharmacological agents .

Case Study 1: Antibacterial Efficacy

In a study focusing on the antibacterial efficacy of this compound, researchers evaluated its effectiveness against multiple bacterial strains. The compound was found to exhibit significant inhibitory effects, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. This suggests its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Enzyme Interaction Studies

Another study explored the interactions between this compound and various enzymes involved in metabolic pathways. The results indicated that the compound could serve as an inhibitor for certain enzymes, which may lead to therapeutic applications in metabolic disorders or cancer treatment .

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-(4-chloro-2-fluorophenyl)-3-oxopropanoic acid, which can then interact with enzymes or receptors in biological systems. The chloro and fluoro substituents on the phenyl ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate can be compared with other similar compounds such as:

    Ethyl 3-(4-chlorophenyl)-3-oxopropanoate: Lacks the fluorine substituent, which may affect its reactivity and binding properties.

    Ethyl 3-(2-fluorophenyl)-3-oxopropanoate: The position of the fluorine substituent can influence the compound’s chemical behavior.

    Ethyl 3-(4-bromo-2-fluorophenyl)-3-oxopropanoate: The presence of a bromine atom instead of chlorine can alter the compound’s reactivity and applications.

This compound stands out due to its unique combination of chloro and fluoro substituents, which can provide distinct chemical and biological properties.

Biological Activity

Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications based on diverse research findings.

This compound is synthesized through the esterification of 3-(4-chloro-2-fluorophenyl)-3-oxopropanoic acid with ethanol, typically catalyzed by sulfuric acid under reflux conditions. This process yields a compound that exhibits various chemical reactivity typical of esters, including hydrolysis, which can yield the corresponding carboxylic acid and ethanol.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential in various therapeutic contexts:

Anticancer Potential

Research suggests that this compound may exhibit anticancer properties by inhibiting enzymes involved in cell proliferation. The presence of halogen substituents (chlorine and fluorine) on the phenyl ring enhances binding affinity to biological targets, potentially increasing its effectiveness as an anticancer agent.

The mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes or receptors. Upon hydrolysis, the active form can bind to these targets, influencing metabolic pathways or enzyme activities. This interaction may lead to a cascade of biochemical events that contribute to its biological effects.

Comparative Analysis

A comparison with structurally similar compounds can provide insights into the unique biological activities of this compound. The following table summarizes key characteristics and activities of related compounds:

CompoundStructureAntimicrobial ActivityAnticancer ActivityMechanism
This compoundStructureModerate (needs further study)Potentially significantEnzyme inhibition
Mthis compoundStructureHigh (against specific strains)ModerateProtein-ligand interactions
Other related compoundsVariesVariesVariesVaries

Case Studies

  • Antimicrobial Study : In vitro tests demonstrated varying degrees of antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum, indicating potential for further development in antimicrobial therapies .
  • Cancer Research : this compound has been implicated in studies aimed at understanding enzyme inhibition related to cancer cell proliferation, suggesting a pathway for therapeutic application.

Q & A

Basic: What are the standard synthetic routes for preparing Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate?

Methodological Answer:
The compound is typically synthesized via Claisen condensation between ethyl acetoacetate and 4-chloro-2-fluorobenzoyl chloride under basic conditions (e.g., NaH or K₂CO₃). Key steps include:

  • Acylation : Activation of the benzoyl chloride derivative to form the β-ketoester intermediate.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.
    Related derivatives (e.g., fluorophenyl analogs) show similar synthetic pathways, with regioselectivity influenced by substituent positions .

Basic: How can researchers ensure purity of the compound post-synthesis?

Methodological Answer:
Purity assessment involves:

  • Chromatography : HPLC (C18 column, methanol/water mobile phase) to detect impurities <1%.
  • Spectroscopy : ¹H/¹³C NMR to confirm absence of unreacted starting materials (e.g., residual ethyl acetoacetate signals at δ 1.3 ppm for CH₃).
  • Melting Point Analysis : Compare observed values with literature data (if available) to detect polymorphic variations .

Advanced: What strategies resolve structural ambiguities in X-ray crystallography for fluorinated β-ketoesters?

Methodological Answer:
Use SHELXL for refinement:

  • Disordered Atoms : Apply "PART" commands to model split positions for fluorine/chlorine atoms.
  • Twinned Data : Test for pseudo-merohedral twinning using Hooft/Y statistics; refine with TWIN/BASF commands.
  • High-Resolution Data : Leverage synchrotron sources (λ ~0.7 Å) to resolve electron density for halogen atoms. Example: SHELX refinement of a pyrrolopyrimidine derivative achieved R1 = 0.054 .

Advanced: How does the 4-chloro-2-fluorophenyl substituent influence regioselectivity in annulation reactions?

Methodological Answer:
The electron-withdrawing Cl/F groups activate the β-ketoester for cyclization. For example:

  • Pyrrole Synthesis : React with α-bromo ketones via Darzens-like pathways, where fluorine enhances electrophilicity at the carbonyl carbon.
  • Steric Effects : The 2-fluoro substituent directs reactivity away from ortho positions, favoring para-substituted intermediates .

Advanced: What mechanistic insights explain the compound’s reactivity in heterocycle formation?

Methodological Answer:
The β-ketoester moiety undergoes enolate-mediated cyclization :

  • Step 1 : Deprotonation with LDA/NaHMDS forms a stabilized enolate.
  • Step 2 : Nucleophilic attack on electrophiles (e.g., nitriles or α-haloketones) generates 5-membered rings (e.g., pyrroles, pyrazoles).
  • Fluorine Impact : Fluorine’s inductive effect lowers the LUMO of the carbonyl, accelerating nucleophilic addition. Kinetic studies show 2-fluorophenyl derivatives react 1.5× faster than non-fluorinated analogs .

Advanced: How to address contradictions between spectroscopic and crystallographic data for this compound?

Methodological Answer:

  • Dynamic Effects : NMR may show averaged signals for flexible groups (e.g., ester rotation), while XRD captures static conformations. Use VT-NMR to probe temperature-dependent shifts.
  • Disorder in XRD : Compare B-factors; high values (>5 Ų) suggest dynamic disorder unresolved by NMR.
  • Validation : Cross-check with computational methods (DFT for optimized geometries) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods due to potential ester vapors (irritant).
  • PPE : Nitrile gloves, safety goggles.
  • Spill Management : Absorb with vermiculite, neutralize with 5% NaOH.
  • Storage : Inert atmosphere (N₂) at 4°C to prevent hydrolysis .

Advanced: How to assess enantiomeric purity in chiral derivatives of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA-3 column (hexane/isopropanol, 90:10); retention times vary with stereochemistry.
  • Circular Dichroism (CD) : Compare Cotton effects at λ ~250 nm (n→π* transitions).
  • XRD of Diastereomeric Salts : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) .

Advanced: What structure-activity relationships (SAR) link this compound to bioactive molecules?

Methodological Answer:

  • Antimicrobial Activity : Analogous pyrrolopyrimidine derivatives (e.g., ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate) show MIC = 2 µg/mL against S. aureus.
  • Fluorine Role : Enhances membrane permeability via increased lipophilicity (logP +0.5 vs. non-fluorinated analogs) .

Advanced: How does the compound’s stability under acidic/basic conditions affect synthetic utility?

Methodological Answer:

  • Acidic Conditions : Hydrolysis of the ester group occurs at pH <3 (t₁/₂ = 2 h at 25°C).
  • Basic Conditions : Enolate formation at pH >10, enabling C–C bond formation but risking decarboxylation above 50°C.
  • Mitigation : Use buffered conditions (pH 7–8) for reactions requiring prolonged stability .

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